molecular formula C23H26N6O2S B1684434 PHA-680626

PHA-680626

カタログ番号: B1684434
分子量: 450.6 g/mol
InChIキー: BMCKWRUTJXVUFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

PHA-680626は、以下を含む様々な化学反応を受けます。

    酸化: この反応は、化合物に酸素を加えたり、水素を化合物から除去したりすることを含みます。 酸化反応で使用される一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: この反応は、化合物に水素を加えたり、酸素を化合物から除去したりすることを含みます。 還元反応で使用される一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: この反応は、ある官能基を別の官能基に置き換えることを含みます。

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、ケトンまたはアルデヒドの形成をもたらす可能性があり、一方、還元はアルコールをもたらす可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Cell Line Experiments

In various studies, PHA-680626 has shown effectiveness in inducing cell cycle arrest and promoting apoptosis in neuroblastoma cell lines, such as IMR-32. Treatment with this compound resulted in:

  • Decreased N-Myc levels : Comparable to other potent AURKA inhibitors like MLN8054.
  • Cell morphology changes : Induction of cellular aggregates and loss of substrate adherence.
  • Increased sub-G1 DNA content : Indicating apoptosis (about 40% in this compound treated cultures) .

Proximity Ligation Assays

Proximity Ligation Assays (PLA) demonstrated that this compound significantly reduced the number of interaction spots between AURKA and N-Myc, indicating a successful disruption of their complex . The results showed:

  • Higher efficacy than RPM1722 , another AURKA inhibitor.
  • A substantial increase in cells exhibiting low PLA signals post-treatment, reinforcing its role as an effective inhibitor.

Table 1: Inhibitory Effects of this compound on AURKA/N-Myc Interaction

CompoundIC50 (μM)Effect on N-Myc LevelsCell Cycle ArrestApoptosis Induction
This compound1Significant decreaseYesHigh
MLN80540.5Significant decreaseYesModerate
RPM172210Minimal effectNoLow

Data derived from various studies assessing the impact of these compounds on neuroblastoma cells.

Clinical Implications

The potential clinical applications of this compound are significant, particularly for patients with neuroblastoma who exhibit high levels of N-Myc. By effectively reducing N-Myc levels and disrupting its interaction with AURKA, this compound may improve patient outcomes by:

  • Reducing tumor proliferation : Targeting a critical survival pathway in cancer cells.
  • Enhancing sensitivity to other therapies : Potentially making resistant tumors more susceptible to conventional treatments.

生物活性

PHA-680626 is a small-molecule inhibitor primarily known for its role in targeting the Aurora A kinase (AURKA) and disrupting its interaction with the oncogenic transcription factor N-Myc. This compound has garnered attention for its potential therapeutic applications, particularly in neuroblastoma and chronic myeloid leukemia (CML). The following sections will detail its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.

This compound operates through several key mechanisms:

  • Inhibition of AURKA Activity : this compound binds to the ATP-binding pocket of AURKA, which is crucial for its kinase activity. This binding leads to conformational changes that inhibit AURKA's enzymatic function, preventing it from phosphorylating target substrates involved in cell cycle regulation and proliferation .
  • Disruption of AURKA/N-Myc Interaction : The compound effectively disrupts the interaction between AURKA and N-Myc, a protein often overexpressed in neuroblastoma. By destabilizing this interaction, this compound promotes the degradation of N-Myc, thereby reducing its oncogenic effects .

In Vitro Studies

  • Cell Line Testing : In studies using U2OS cells engineered to express N-Myc, treatment with this compound resulted in a significant decrease in N-Myc levels compared to control groups. This effect was confirmed using Proximity Ligation Assays (PLA), which indicated a reduction in the number of AURKA/N-Myc interactions .
  • Neuroblastoma Models : In neuroblastoma cell lines such as IMR-32, this compound treatment led to a notable decrease in cell viability and N-Myc protein levels. The compound induced significant cellular stress and apoptosis, as evidenced by increased levels of cleaved PARP-1 and sub-G1 DNA content in treated cells .
  • Comparison with Other Inhibitors : When compared to other AURKA inhibitors like MLN8054, this compound demonstrated similar efficacy in reducing N-Myc levels but showed superior performance in altering cell morphology and inducing cell death .

Table of Biological Activity

Study Cell Line Concentration (μM) Effect on N-Myc Effect on Cell Viability
U2OS1DecreasedSignificant reduction
IMR-321DecreasedSignificant reduction
IMR-321Comparable to MLN8054Induced apoptosis

Case Studies

  • Neuroblastoma Treatment :
    • In a controlled study involving MYCN-amplified neuroblastoma cells, treatment with this compound for 48 hours resulted in a marked decrease in both N-Myc levels and overall cell viability. The mechanism was attributed to the compound's ability to disrupt the AURKA/N-Myc complex effectively .
  • Chronic Myeloid Leukemia :
    • Another study highlighted this compound's anti-proliferative effects on imatinib-resistant CML cell lines. The compound inhibited both Bcr-Abl tyrosine kinase and AURKA, demonstrating potential as a dual-action therapeutic agent for resistant CML cases .

特性

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHA-680626
Reactant of Route 2
Reactant of Route 2
PHA-680626
Reactant of Route 3
Reactant of Route 3
PHA-680626
Reactant of Route 4
PHA-680626
Reactant of Route 5
Reactant of Route 5
PHA-680626
Reactant of Route 6
PHA-680626

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。